Product packaging for Amido methyl Meloxicam-d3(Cat. No.:)

Amido methyl Meloxicam-d3

Cat. No.: B12418638
M. Wt: 368.5 g/mol
InChI Key: GEXSYKOSERXHIX-BMSJAHLVSA-N
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Description

Contextualization of Meloxicam (B1676189) and its Derivatives in Anti-inflammatory and Pharmacological Research

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, widely used in the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. researchgate.netnih.gov Its pharmacological effect is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. oup.comnih.gov Meloxicam exhibits a preferential inhibition of COX-2 over COX-1. nih.govnih.govkarger.com This selectivity is a significant aspect of its pharmacological profile, as COX-1 is involved in protecting the gastric mucosa, and its inhibition is associated with gastrointestinal side effects common to less selective NSAIDs. oup.comkarger.com

Ongoing research focuses on synthesizing and evaluating Meloxicam derivatives to explore new therapeutic possibilities or to improve the characteristics of the parent drug. nih.govnih.govdbc.wroc.pl These investigations include modifying the core structure to enhance analgesic activity or to study interactions with biological membranes, which is a crucial first step for a drug's absorption and distribution. nih.govnih.gov The study of impurities and metabolites is also a vital component of this research, ensuring the purity and safety of the final drug product.

Rationale for the Synthesis and Strategic Utilization of Deuterated Amido methyl Meloxicam-d3 in Preclinical Investigations

Amido methyl Meloxicam is recognized as an impurity of the drug Meloxicam. pharmaffiliates.comscbt.com In pharmaceutical development, it is mandatory to identify and quantify any impurity in the active pharmaceutical ingredient (API) to ensure the safety and quality of the final product.

The synthesis of this compound, the deuterium-labeled version of this impurity, serves a critical analytical purpose. pharmaffiliates.comclearsynth.com Its primary strategic use is as an internal standard for the quantification of the Amido methyl Meloxicam impurity in Meloxicam samples during preclinical and quality control testing. pharmaffiliates.com By adding a known amount of this compound to a sample, analysts can use techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately measure the concentration of the unlabeled impurity, correcting for any variability during sample extraction and analysis. This ensures that the impurity levels remain within the strict limits set by regulatory authorities.

Furthermore, labeled impurities like this compound can be used in preclinical metabolism studies to investigate the metabolic fate of the impurity itself, determining if it is transformed into other potentially reactive or toxic molecules in the body.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name 4-Hydroxy-2-methyl-N-(methyl-d3)-N-(5-methylthiazol-2-yl)-2H-benzo[e] oup.comCurrent time information in Bangalore, IN.thiazine-3-carboxamide 1,1-dioxide pharmaffiliates.com
Molecular Formula C₁₅H₁₂D₃N₃O₄S₂ pharmaffiliates.compharmaffiliates.com
Molecular Weight 368.45 pharmaffiliates.compharmaffiliates.com
CAS Number (Unlabeled) 892395-41-4 pharmaffiliates.comscbt.com

Significance of Deuterium (B1214612) Kinetic Isotope Effects in Modulating Drug Biotransformation

When a hydrogen atom (H) is replaced with a deuterium atom (D) at a site of metabolic modification, the rate of the chemical reaction can be slowed down. This phenomenon is known as the deuterium kinetic isotope effect (KIE). portico.orgresearchgate.net The C-D bond has a lower zero-point energy and is stronger than the corresponding C-H bond, meaning more energy is required to break it. portico.org

Many drug biotransformations, particularly oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.govnih.gov By strategically placing deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced. portico.orgnih.gov This can lead to:

An increased half-life and exposure of the drug in the body. symeres.comwikipedia.org

A reduction in the formation of potentially toxic metabolites.

An altered metabolic profile, sometimes shifting metabolism to alternative pathways. nih.gov

The KIE is a powerful tool in drug design, allowing medicinal chemists to fine-tune the pharmacokinetic properties of a drug candidate to improve its therapeutic profile. portico.orgnih.gov While this compound is primarily used as an analytical standard, the principles of the KIE are fundamental to the broader field of using deuteration to create potentially superior drugs. wikipedia.org

Scope and Objectives of Academic Research Focused on this compound

The primary focus of research and application involving this compound is in the field of analytical chemistry. pharmaffiliates.comclearsynth.com Its synthesis is aimed at providing a high-purity, stable isotope-labeled internal standard for use in validated bioanalytical methods. The main objective is to ensure the accurate and precise quantification of the corresponding unlabeled impurity, Amido methyl Meloxicam, in bulk drug substance and finished pharmaceutical products of Meloxicam. pharmaffiliates.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O4S2 B12418638 Amido methyl Meloxicam-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N3O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-N-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3/i2D3

InChI Key

GEXSYKOSERXHIX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Canonical SMILES

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

Synthetic Pathways and Advanced Characterization of Amido Methyl Meloxicam D3

Strategic Design and Execution of Deuterium (B1214612) Incorporation for Meloxicam (B1676189) Derivatives

The synthesis of Amido methyl Meloxicam-d3 requires a carefully planned approach to ensure the precise and efficient incorporation of deuterium at the desired molecular position.

The regiospecific introduction of a deuterated methyl group onto the amide nitrogen of the thiazolyl moiety is the key synthetic challenge. A logical precursor for this synthesis would be Meloxicam itself, which can be N-methylated. The critical deuterated reagent for this transformation would be a deuterated methylating agent.

Table 1: Potential Deuterated Reagents for Synthesis

Deuterated ReagentChemical FormulaRole in Synthesis
Iodomethane-d3CD3IProvides the deuterated methyl group
Dimethyl-d6 sulfate(CD3)2SO4An alternative deuterated methylating agent

The selection of Iodomethane-d3 is often preferred due to its high reactivity and commercial availability. The synthesis would involve the deprotonation of the amide nitrogen of Meloxicam, followed by nucleophilic attack on the Iodomethane-d3.

To achieve successful deuteration, the reaction conditions must be carefully optimized to favor N-methylation of the amide over other potential reaction sites, such as the enolic hydroxyl group.

A plausible synthetic approach would involve the following steps:

Deprotonation: Meloxicam would be treated with a suitable base to generate an anion. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), would be required to deprotonate the amide nitrogen. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being suitable candidates to dissolve the reactants and facilitate the reaction.

Deuteromethylation: Following deprotonation, Iodomethane-d3 would be added to the reaction mixture. The amide anion would act as a nucleophile, attacking the electrophilic carbon of the Iodomethane-d3, thereby forming the C-N bond and incorporating the trideuteromethyl group.

Reaction Monitoring and Work-up: The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction would be quenched, and the crude product extracted into an organic solvent.

Table 2: Hypothetical Optimized Reaction Parameters

ParameterConditionRationale
BaseSodium Hydride (NaH)Strong enough to deprotonate the amide
SolventAnhydrous Dimethylformamide (DMF)Aprotic, polar solvent that dissolves reactants
Temperature0 °C to room temperatureTo control the reaction rate and minimize side products
Reaction Time2-12 hoursMonitored by TLC/HPLC for completion

Purification and Isolation Methodologies for High-Purity Deuterated Analogs

The crude product obtained from the synthesis will likely contain unreacted Meloxicam, the non-deuterated Amido methyl Meloxicam (if a non-deuterated methylating agent is present as an impurity), and other byproducts. Therefore, a robust purification strategy is essential to isolate this compound with high purity.

Chromatographic techniques are the most effective methods for purifying such compounds.

Column Chromatography: The crude product can be subjected to silica (B1680970) gel column chromatography. A suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to separate the components based on their polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) would likely provide excellent separation.

Following purification, the solvent is removed under reduced pressure to yield the high-purity this compound. The purity of the final product would be assessed using analytical HPLC.

State-of-the-Art Spectroscopic and Spectrometric Techniques for Structural Elucidation and Isotopic Enrichment Verification

To confirm the successful synthesis and purity of this compound, a combination of advanced spectroscopic and spectrometric techniques is employed.

NMR spectroscopy is a powerful tool for confirming the exact location of the deuterium atoms and for determining the level of isotopic enrichment.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons (which would be present in the non-deuterated analog at approximately 3.4-3.6 ppm) would be absent or significantly diminished. The integration of the remaining proton signals would be consistent with the rest of the molecule.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal in the region where the N-methyl protons would appear in the ¹H NMR spectrum, confirming the presence of deuterium at that position.

¹³C NMR (Carbon NMR): The carbon of the CD3 group would exhibit a characteristic multiplet due to coupling with the three deuterium atoms (a septet for a CD3 group). This signal would also be shifted slightly upfield compared to the corresponding CH3 group in the non-deuterated compound.

HRMS is indispensable for confirming the molecular formula and assessing the isotopic purity of the synthesized compound.

Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak ([M+H]⁺) that is three mass units higher than that of the non-deuterated Amido methyl Meloxicam.

Isotopic Distribution: The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition. The isotopic pattern of the molecular ion peak can be analyzed to determine the percentage of d0, d1, d2, and d3 species present, thereby providing a quantitative measure of isotopic enrichment.

Table 3: Expected Mass Spectrometric Data

CompoundExpected [M+H]⁺ (monoisotopic)
Amido methyl Meloxicam366.0558
This compound369.0746

Infrared (IR) Spectroscopy for Deuterium-Specific Vibrational Analysis

Infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation of this compound, offering direct insight into the vibrational modes of its constituent chemical bonds. The strategic substitution of protium (B1232500) (¹H) with deuterium (²H or D) on the amido methyl group induces a predictable and readily identifiable shift in the vibrational frequencies of the associated C-D bonds compared to their C-H counterparts. This isotopic labeling is crucial for confirming the precise location of deuteration and for detailed vibrational mode analysis.

The foundational principle behind this analytical approach is the relationship between vibrational frequency, bond strength, and the reduced mass of the atoms involved in the bond. The vibrational frequency (ν) can be modeled by Hooke's law for a harmonic oscillator:

ν = (1/2πc) * √(k/μ)

where k is the force constant of the bond (related to bond strength), c is the speed of light, and μ is the reduced mass of the two atoms. The force constant k is nearly identical for a C-H and a C-D bond as isotopic substitution does not significantly alter the electronic structure of the molecule. libretexts.org However, the reduced mass of the C-D system is approximately double that of the C-H system. Consequently, the C-D stretching and bending vibrations are observed at significantly lower wavenumbers (frequencies) than the corresponding C-H vibrations. libretexts.orgquora.com

The IR spectrum of the parent, non-deuterated Meloxicam exhibits a series of characteristic absorption bands that define its molecular structure. researchgate.netnih.gov These provide a baseline for identifying the changes introduced by deuteration.

Table 1: Characteristic Infrared Absorption Bands of Meloxicam

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch (Amide)~3282 researchgate.netnih.gov
C-H Stretch (Aromatic/Methyl)~3000-2850 libretexts.org
C=O Stretch (Amide I)~1616 nih.gov
C=N Stretch (Thiazolyl Ring)~1550-1523 researchgate.netnih.gov
SO₂ Asymmetric Stretch~1342 researchgate.net
SO₂ Symmetric Stretch~1182 researchgate.net

In this compound, the deuterium atoms are specifically located on the methyl group of the N-(5-methyl-2-thiazolyl) moiety. The analysis, therefore, focuses on the disappearance of vibrational modes associated with this specific C-H₃ group and the appearance of new modes corresponding to the C-D₃ group.

The most prominent changes are expected in the C-H stretching region (typically 3000–2850 cm⁻¹). libretexts.org The asymmetric and symmetric stretching vibrations of the amido methyl C-H₃ group in standard Meloxicam are replaced in the deuterated analogue by C-D₃ stretching vibrations at significantly lower frequencies. The predicted frequency for a C-D stretch is approximately 1/√2 (or ~0.707) times that of the corresponding C-H stretch, placing the C-D₃ stretching bands in a less congested region of the spectrum, generally between 2250 and 2050 cm⁻¹. libretexts.orgnih.gov This clear spectral window allows for unambiguous confirmation of successful deuteration.

Similarly, the C-H₃ bending (deformation) modes, which typically appear around 1470-1350 cm⁻¹, are also shifted to lower wavenumbers upon deuteration. libretexts.org These include symmetric and asymmetric bending (scissoring) and rocking modes. pressbooks.pubjove.com The corresponding C-D₃ bending vibrations are expected to appear in the 1100-900 cm⁻¹ range. This shift helps to resolve complex spectral regions and allows for more precise assignments of the vibrational modes of the entire molecule.

Table 2: Comparative Vibrational Frequencies for C-H₃ vs. C-D₃ Groups

Vibrational ModeTypical C-H₃ Wavenumber (cm⁻¹)Predicted C-D₃ Wavenumber (cm⁻¹)Reference
Asymmetric Stretch~2960~2212 libretexts.orgnih.gov
Symmetric Stretch~2870~2075 libretexts.orgnih.gov
Asymmetric Bending (Scissoring)~1460~1050 libretexts.org
Symmetric Bending (Umbrella)~1375~990 libretexts.org

By comparing the IR spectrum of this compound with that of its non-deuterated counterpart, researchers can confirm the isotopic substitution with high confidence. The absence of the characteristic C-H stretching and bending peaks for the amido methyl group, coupled with the emergence of strong absorption bands in the predicted C-D frequency regions, provides definitive evidence of successful synthesis and labeling at the intended molecular site. acs.org The rest of the spectral "fingerprint" region, corresponding to the vibrations of the core Meloxicam structure (e.g., C=O, SO₂, aromatic rings), is expected to remain largely unchanged, further isolating the effect of the isotopic substitution. slideshare.net

Preclinical Pharmacokinetic and Metabolic Research of Amido Methyl Meloxicam D3

In Vitro Metabolic Fate and Biotransformation Pathways in Subcellular Fractions and Cellular Systems

The in vitro assessment of a compound's metabolic fate is a cornerstone of preclinical research, providing insights into its biotransformation pathways, the enzymes involved, and its metabolic stability. For Amido methyl Meloxicam-d3, this understanding is built upon the well-characterized metabolism of meloxicam (B1676189).

Enzymatic Reaction Phenotyping and Identification of Metabolites

The biotransformation of the parent compound, meloxicam, is extensive, leading to the formation of four primary, pharmacologically inactive metabolites. fda.gov The principal metabolic pathway involves the oxidation of the 5-methyl group on the thiazolyl moiety. fda.govnih.gov In vitro studies using human liver microsomes and hepatocytes have identified two key metabolites in this pathway: 5'-hydroxymethyl meloxicam and its subsequent oxidation product, 5'-carboxy meloxicam. fda.govnih.gov

Enzymatic reaction phenotyping has conclusively identified the cytochrome P450 (CYP) superfamily as the primary catalyst for meloxicam's initial oxidation. Specifically, CYP2C9 is the major enzyme responsible for the formation of 5'-hydroxymethyl meloxicam, with a minor contribution from CYP3A4. nih.govnih.govuspharmacist.com The subsequent conversion to 5'-carboxy meloxicam is understood to proceed via cytosolic dehydrogenases. clinpgx.org

While Amido methyl Meloxicam itself is not a reported metabolite of meloxicam, its structure suggests it is an N-methylated derivative of the parent compound's amide group. The metabolic fate of this specific impurity has not been detailed in the literature. However, it is plausible that it could undergo similar oxidative metabolism on the thiazolyl methyl group, catalyzed by the same CYP enzymes.

Table 1: Major Metabolic Pathways of Meloxicam and Involved Enzymes This table is interactive. Click on headers to sort.

Metabolite Precursor Major Enzyme(s) Metabolic Reaction
5'-hydroxymethyl meloxicam Meloxicam CYP2C9, CYP3A4 (minor) Methyl Hydroxylation

Evaluation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Clearance and Stability

The substitution of hydrogen with its heavier, stable isotope deuterium at a metabolic site can significantly alter the rate of drug metabolism. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.netnih.gov Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond will slow down the reaction. uspto.gov

In the case of meloxicam, the primary metabolic pathway is initiated by the CYP2C9-mediated hydroxylation of the 5-methyl group. nih.gov The "-d3" designation in this compound indicates that three hydrogen atoms on one of its methyl groups have been replaced with deuterium. If this deuterated methyl group is a target for oxidative metabolism (analogous to the 5-methyl group of meloxicam), a significant KIE would be expected. This would lead to a decreased rate of metabolic clearance for this compound compared to its non-deuterated counterpart. researchgate.netsalamandra.net This enhanced metabolic stability would likely result in a longer biological half-life and increased systemic exposure. The strategy of using deuterium substitution to improve the pharmacokinetic properties of drugs is a well-established approach in modern drug development. plos.org

Application of Labeled Standards for Absolute Quantification of Metabolites

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. isolife.nl The use of a SIL internal standard, such as Meloxicam-d3, for the quantification of meloxicam in plasma samples has been successfully developed and validated. nih.gov

The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the analyte being measured. This means it co-elutes chromatographically and experiences similar ionization efficiency, extraction recovery, and matrix effects. isolife.nl By adding a known amount of the SIL standard to a biological sample, any variations during sample processing or analysis can be accurately corrected for, leading to high precision and accuracy in the quantification of the target analyte. nih.gov Following this principle, this compound is the ideal internal standard for the precise and accurate quantification of the non-deuterated impurity, Amido methyl Meloxicam, in various biological matrices during preclinical research.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

Absorption, Distribution, and Excretion (ADE) Studies in Animal Species

While specific ADE data for this compound are not available, the extensive research on meloxicam provides a robust framework for its anticipated behavior. Meloxicam generally exhibits good bioavailability following oral administration in most preclinical species, including rats, dogs, and mini-pigs. mdpi.comnih.govnih.gov It is rapidly distributed, though the volume of distribution is relatively small due to its high plasma protein binding (over 99% in rats and humans). mdpi.comnih.govnih.gov The highest tissue concentrations are typically found in the liver and kidneys, with low penetration into the central nervous system. nih.gov

Metabolism is extensive in the liver, leading to the inactive metabolites previously described. mdpi.com Excretion occurs in both urine and feces, primarily in the form of these metabolites, with very little of the parent drug being eliminated unchanged. fda.govnih.gov The pharmacokinetic profile of meloxicam in rats has been noted to most closely resemble that in humans. nih.govsemanticscholar.org

Table 2: Selected Pharmacokinetic Parameters of Meloxicam in Preclinical Animal Models (Oral Administration) This table is interactive. Click on headers to sort.

Animal Species Bioavailability (%) Elimination Half-life (t½, hours) Volume of Distribution (Vd, L/kg) Reference
Rat ~89 20 0.3 nih.gov
Dog High 24 0.3 nih.govresearchgate.net
Mini-pig ~35 4.8 0.4 nih.gov
Cynomolgus Macaque Low 13 N/A nih.gov

Assessment of Systemic Exposure and Bioavailability Leveraging Co-administered Deuterated and Non-deuterated Forms

A powerful technique in preclinical pharmacokinetics is the co-administration of a drug and its stable isotope-labeled counterpart to the same animal. salamandra.net This "cassette" dosing approach allows for the direct comparison of the pharmacokinetic profiles of the deuterated and non-deuterated forms within the same biological system, thereby eliminating inter-animal variability.

By analyzing plasma samples over time using LC-MS/MS, which can differentiate between the two forms based on their mass difference, a precise relative bioavailability can be determined. This methodology could be applied to Amido methyl Meloxicam and this compound. Such a study would definitively quantify the impact of deuteration on the compound's systemic exposure (AUC) and clearance. The results would provide direct evidence of the magnitude of the kinetic isotope effect in vivo, confirming whether the deuterium substitution leads to a meaningful alteration in the pharmacokinetic profile, such as increased bioavailability or a longer half-life.

Analysis of Metabolic Shunting and Altered Metabolic Profiles due to Deuteration

The introduction of deuterium into a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. This slowing of metabolism at a specific site can lead to a phenomenon known as "metabolic shunting" or "metabolic switching". nih.gov Metabolic shunting occurs when the blockage of a primary metabolic pathway diverts the drug's biotransformation to alternative, secondary pathways. nih.gov This can result in a completely different metabolic profile, with altered ratios of existing metabolites or the formation of new ones. The changes in metabolic pathways are not always predictable and must be evaluated through in vitro and/or in vivo metabolism studies. nih.gov

In the case of Meloxicam, the primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system. nih.gov The main biotransformations are the oxidation of the 5-methyl group on the thiazole (B1198619) ring to produce 5'-hydroxymethyl meloxicam, which is then further oxidized to the inactive 5'-carboxy meloxicam. nih.govnih.gov CYP2C9 is the dominant enzyme responsible for this detoxification pathway. nih.govnih.gov

For a deuterated analog like this compound, where the deuterium atoms are placed on a methyl group, a significant alteration of this profile would be expected if that methyl group is a primary site of metabolism. If the "Amido methyl" group is the target of deuteration and also a metabolic "soft spot," the cleavage of its C-D bonds would be retarded. nih.gov This delay could cause a metabolic shunt, increasing metabolism at other sites on the molecule. For example, metabolic processes that are typically minor for Meloxicam could become major pathways for this compound. This could lead to a decreased formation of the typical 5'-hydroxymethyl and 5'-carboxy metabolites and a relative increase in other potential metabolic products. Such metabolic switching has been observed in other deuterated compounds; for instance, deuteration of enzalutamide (B1683756) on its N-methyl group significantly decreased the formation of the N-demethylated metabolite and altered the ratio of its major metabolites. nih.gov

The hypothetical impact of deuteration on the metabolic profile of a meloxicam analog is illustrated in the table below.

Table 1: Hypothetical Comparison of Meloxicam and this compound Metabolite Profiles

Metabolite Parent Compound: Meloxicam (% of Metabolites) Deuterated Compound: this compound (% of Metabolites) Postulated Rationale for Change
5'-hydroxymethyl metabolite Major Potentially Reduced Kinetic isotope effect slows oxidation at the deuterated methyl group if it is the primary metabolic site.
5'-carboxy metabolite Major Potentially Reduced Consequence of reduced formation of its precursor, the 5'-hydroxymethyl metabolite.
Other Oxidative Metabolites Minor Potentially Increased Metabolic shunting diverts metabolism to alternative, previously minor pathways.

Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical research to provide a comprehensive picture of the distribution of a drug and its metabolites throughout the body of an animal model. wuxiapptec.comresearchgate.net The method involves administering a radiolabeled version of the compound, typically with Carbon-14 (¹⁴C) or Tritium (³H), to an animal. qps.com At selected time points after administration, the animal is euthanized and flash-frozen. qps.com The frozen carcass is then sectioned into extremely thin slices using a cryomicrotome. wuxiapptec.com These whole-body sections are exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues. wuxiapptec.com The resulting image, an autoradiogram, provides a detailed visual map of where the radiolabeled compound has distributed, and the intensity of the signal can be quantified to determine the concentration of radioactivity in any tissue or organ. qps.com

QWBA studies are critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. wuxiapptec.com They reveal which tissues the drug penetrates, whether it accumulates in specific organs, and the rate at which it is cleared from various sites. frontagelab.com This information is invaluable for identifying potential target organs for efficacy or toxicity and is often used to support regulatory submissions. frontagelab.com Animal models commonly used for these studies include mice and rats. wuxiapptec.com

For Meloxicam, tissue distribution studies in animals like rats and mini-pigs have shown that after administration of [¹⁴C]meloxicam, the highest concentrations of the drug are found in the liver and kidneys, which are key organs for metabolism and excretion. nih.gov Conversely, concentrations in the central nervous system have been found to be low. nih.gov Meloxicam is highly bound to plasma proteins (greater than 99% in rats), which influences its distribution into tissues. nih.govnih.gov A QWBA study of this compound would follow the same principles, using a ¹⁴C-labeled version of the deuterated compound to map its journey through the body and determine if the deuteration and structural modification alter its tissue distribution profile compared to the parent compound.

The data below summarizes the known tissue distribution pattern for the parent compound, Meloxicam, in rats.

Table 2: Tissue Distribution of Meloxicam-Related Radioactivity in Rats

Tissue Relative Concentration Implication
Liver High nih.gov Primary site of drug metabolism. nih.gov
Kidneys High nih.gov Major route of drug excretion. nih.gov
Plasma High nih.gov High plasma protein binding restricts extensive tissue distribution. nih.govnih.gov
Central Nervous System Low nih.gov Indicates poor penetration of the blood-brain barrier.
Lungs Moderate General systemic distribution.

Pharmacodynamic Investigations of Amido Methyl Meloxicam D3 and Its Analogs in Preclinical Models

Elucidation of Molecular and Cellular Mechanisms of Action

Target Engagement and Ligand-Receptor Interaction Studies in Vitro

The primary mechanism of action for Meloxicam (B1676189) and its analogs, including Amido methyl Meloxicam, is the inhibition of cyclooxygenase (COX) enzymes. patsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is typically present in most tissues and plays a role in protective functions, such as maintaining the gastric lining, while COX-2 is primarily induced at sites of inflammation. patsnap.com

Meloxicam demonstrates preferential binding to and inhibition of COX-2 over COX-1. patsnap.comnih.gov This selectivity is a key aspect of its pharmacodynamic profile. nih.gov In vitro studies have consistently shown that Meloxicam has a higher affinity for the COX-2 enzyme. nih.gov This preferential engagement is thought to be the basis for its anti-inflammatory and analgesic effects while potentially reducing the risk of certain side effects associated with non-selective COX inhibitors. patsnap.com The interaction involves binding to the active site of the COX enzyme, thereby preventing the synthesis of prostaglandins. fda.gov

Enzymatic Modulation and Functional Assays in Relevant Biological Systems

Functional assays have quantified the inhibitory activity of Meloxicam, demonstrating its preferential modulation of the COX-2 enzyme. The potency of inhibition is often expressed as the half-maximal inhibitory concentration (IC50). Studies have reported varying IC50 values, but consistently show a significantly lower value for COX-2 compared to COX-1, indicating greater potency against the inflammation-associated isoform. For instance, one study noted IC50 values of 11.8 µM for COX-2 and 143 µM for COX-1. guidechem.com Another reported IC50s of 0.49 µM for COX-2 and 36.6 µM for COX-1. guidechem.com This enzymatic modulation leads to a reduction in the production of pro-inflammatory prostaglandins. mdpi.com The introduction of a methyl group on the thiazole (B1198619) ring of Meloxicam, as compared to its analog sudoxicam, has been shown to alter which P450 isozymes catalyze its metabolic pathways, with CYP2C9 primarily dominating Meloxicam's detoxification. nih.gov

Inhibitory Concentration (IC50) of Meloxicam on COX Enzymes
EnzymeIC50 (µM) - Study 1 guidechem.comIC50 (µM) - Study 2 guidechem.com
COX-114336.6
COX-211.80.49

Intracellular Signaling Pathway Analysis and Gene Expression Profiling

Beyond direct COX inhibition, recent research has revealed that Meloxicam can modulate other intracellular signaling pathways. A significant finding is that Meloxicam can inhibit the phosphorylation of the stimulator of interferon genes (STING) protein. nih.govnih.gov The cyclic GMP-AMP synthase (cGAS)-STING pathway is crucial for immune responses to cytosolic DNA. nih.gov By inhibiting STING phosphorylation, Meloxicam can dampen the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. nih.govnih.gov This suggests a role for Meloxicam in attenuating autoimmune responses mediated by intracellular DNA. nih.gov

Furthermore, by inhibiting COX-2, Meloxicam effectively downregulates the synthesis of prostaglandins, which are important signaling molecules. This reduction in prostaglandins impacts various cellular processes. For example, in studies on human periodontal ligament cells, Meloxicam was shown to modulate the expression of prostaglandin (B15479496) E2 (PGE2) and Interleukin-6 (IL-6). researchgate.net In models of ocular inflammation, Meloxicam reduced croton oil-induced increases in TNF-α and IL-1β mRNA levels. guidechem.com

Pharmacological Efficacy Evaluation in Animal Models of Disease (e.g., inflammation, pain)

In Vivo Pharmacological Activity Assessment in Disease Models

The anti-inflammatory and analgesic efficacy of Meloxicam and its derivatives has been demonstrated in various preclinical animal models. Amido Methyl Meloxicam, an impurity of Meloxicam, has been shown to possess potent anti-inflammatory effects. wjpls.org In a carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, Amido Methyl Meloxicam significantly reduced the swelling of the paw. wjpls.orgejbps.com The compound's effect is thought to stem from its ability to inhibit the production of inflammatory mediators. wjpls.org Similarly, Meloxicam itself has proven effective in reducing inflammation and pain in numerous animal models, including those for arthritis and post-operative pain. fda.govnih.govresearchgate.net

In a sheep model of sterile acute inflammation induced by turpentine, Meloxicam was effective in improving all measured pain-related variables, including weight-bearing, lameness score, and tolerance to pressure. nih.gov In a canine model of osteoarthritis, Meloxicam reduced prostaglandin E2 (PGE2) levels in both plasma and synovial fluid. guidechem.com

Efficacy of Meloxicam Analogs in Animal Inflammation Models
CompoundAnimal ModelKey FindingReference
Amido Methyl MeloxicamCarrageenan-induced paw edema (Rat)Significantly restrained inflammation and reduced edema volume. wjpls.orgejbps.com
MeloxicamTurpentine-induced inflammation (Sheep)Reduced lameness score by 58% and improved weight-bearing by 14%. nih.gov
MeloxicamAdjuvant-induced arthritis (Rat)Demonstrated superior anti-inflammatory properties compared to its analog, piroxicam. researchgate.net
MeloxicamCanine model of osteoarthritisReduced PGE2 levels in plasma and synovial fluid. guidechem.com

Correlation of Systemic Exposure with Pharmacodynamic Response in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK-PD) studies have been conducted to establish a relationship between the systemic concentration of Meloxicam and its therapeutic effects. In a study using a horse model of induced arthritis, a clear dose-effect relationship was established. nih.gov The study utilized validated endpoints such as stride length and a clinical lameness score to quantify the drug's effect. nih.gov

The analysis revealed a steep dose-effect relationship, with a median effective concentration (EC50) of 130 ng/mL for improving stride length and 195 ng/mL for reducing the lameness score. nih.gov This indicates that a threshold plasma concentration is required to achieve a significant pharmacodynamic response. Such data are crucial for determining effective dosing regimens in clinical settings. Studies in other species, like the green iguana, have also focused on determining the pharmacokinetic profile to predict plasma concentrations that would be therapeutically effective. semanticscholar.org

Advanced Bioanalytical Methodologies Utilizing Amido Methyl Meloxicam D3 As a Stable Isotope Labeled Internal Standard

Principles and Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysisnih.govwuxiapptec.comnih.govnih.govmdpi.comwaters.comnih.govresearchgate.net

The fundamental principle of using a SIL-IS in quantitative bioanalysis lies in its ability to mimic the behavior of the target analyte throughout the analytical process. wuxiapptec.com A known amount of the SIL-IS, which is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), is added to the biological sample. acanthusresearch.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they experience similar losses during sample extraction, and exhibit comparable behavior during chromatographic separation and ionization in the mass spectrometer. wuxiapptec.com By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification. wuxiapptec.com

Mitigation of Matrix Effects and Ion Suppression/Enhancementnih.govnih.gov

Biological samples are complex mixtures that contain numerous endogenous compounds. These compounds can co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.com This can lead to either a decrease in the analyte's signal (ion suppression) or an increase in the signal (ion enhancement), both of which can significantly compromise the accuracy of the results. waters.com

A SIL-IS like Amido methyl Meloxicam-d3 co-elutes with the unlabeled analyte and is affected by matrix effects to the same degree. researchgate.net Therefore, the ratio of the analyte to the SIL-IS remains constant, effectively compensating for the variability caused by ion suppression or enhancement. wuxiapptec.comresearchgate.net

Improved Accuracy, Precision, and Reproducibility in Bioanalytical Assaysnih.govnih.govnih.gov

The use of a SIL-IS significantly improves the key performance characteristics of a bioanalytical assay.

Accuracy refers to the closeness of the measured value to the true value. By correcting for analyte losses during sample preparation and variations in instrument response, a SIL-IS helps to ensure that the calculated concentration is more accurate. nih.gov

Precision is a measure of the reproducibility of the measurement. A SIL-IS compensates for random variations in the analytical process, leading to improved precision, which is often expressed as the coefficient of variation (%CV). nih.gov

Reproducibility is the ability of a method to produce consistent results over time and between different laboratories. The robustness provided by a SIL-IS contributes to greater reproducibility of the bioanalytical method.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysisresearchgate.net

The development and validation of a robust LC-MS/MS method are critical for reliable quantitative bioanalysis. nih.govijper.orgmdpi.comnih.gov This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. technologynetworks.com

Optimization of Chromatographic Separation Parameterspharmaffiliates.com

The primary goal of chromatographic separation is to resolve the analyte and its SIL-IS from interfering components in the sample matrix. biorxiv.orgchromatographyonline.com Key parameters that are optimized include:

Chromatographic Column: The choice of the stationary phase (e.g., C18) and column dimensions is crucial for achieving the desired separation. technologynetworks.com

Mobile Phase: The composition of the mobile phase, including the organic solvent and aqueous buffer, is optimized to achieve good peak shape and retention. chromatographyonline.com

Gradient Elution: A gradual change in the mobile phase composition during the analysis can improve the separation of multiple compounds. biorxiv.org

Flow Rate: The speed at which the mobile phase passes through the column affects the analysis time and separation efficiency. nih.gov

The following table provides an example of optimized chromatographic conditions.

ParameterCondition
Column C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS) Detection Strategies (e.g., Multiple Reaction Monitoring)researchgate.net

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantitative analysis. nih.govcreative-proteomics.comspringernature.comnih.gov The most commonly used technique for quantification is Multiple Reaction Monitoring (MRM). creative-proteomics.comspringernature.comwikipedia.org In MRM, a specific precursor ion of the analyte is selected in the first stage of the mass spectrometer, fragmented, and then a specific product ion is monitored in the second stage. creative-proteomics.comwikipedia.org This precursor-to-product ion transition is highly specific to the analyte of interest.

For this compound, a distinct MRM transition is chosen that differentiates it from the unlabeled analyte. An example of MRM transitions for Meloxicam (B1676189) and its deuterated internal standard, Meloxicam-d3, is shown in the table below. nih.govmedchemexpress.comresearchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Meloxicam 352.1115.1
Meloxicam-d3 355.1187.1

Assessment of SIL-IS Purity and Potential for Cross-Signal Contributionmdpi.com

The purity of the SIL-IS is crucial for the accuracy of the bioanalytical method. waters.com It is important to assess both the chemical and isotopic purity of the internal standard.

A key consideration is the potential for cross-signal contribution, where the signal from the SIL-IS can interfere with the signal of the analyte, or vice versa. researchgate.netnih.govnih.gov This can occur if the SIL-IS contains a significant amount of the unlabeled analyte or if there is isotopic overlap between the two compounds. nih.govnih.gov

The potential for cross-signal contribution can be evaluated by analyzing a high-concentration solution of the analyte and a solution of the SIL-IS separately. The response of the analyte should be negligible in the SIL-IS solution, and the response of the SIL-IS should be minimal in the analyte solution. researchgate.net

The following table outlines key considerations for SIL-IS purity.

ParameterConsideration
Chemical Purity The SIL-IS should be free from other chemical impurities.
Isotopic Purity The SIL-IS should have a high degree of isotopic enrichment.
Cross-Signal Contribution The signal from the SIL-IS should not interfere with the analyte signal, and vice versa.

By carefully validating these parameters, this compound can be effectively used as a SIL-IS to ensure the development of robust and reliable bioanalytical methods.

Application in High-Throughput Quantitative Bioanalysis for Preclinical Drug Disposition Studies

In the realm of preclinical drug development, the rapid and reliable quantification of drug candidates and their metabolites in biological matrices is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. High-throughput screening (HTS) assays are essential for analyzing the large number of samples generated during drug disposition studies, which encompass absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, to ensure the highest degree of accuracy and precision.

While "this compound" is recognized as a labeled isotopic variant of a known meloxicam impurity, a thorough review of scientific literature reveals a lack of specific published studies detailing its application as an internal standard in high-throughput preclinical drug disposition studies. However, based on established principles of bioanalysis, its utility in such a role can be described. A SIL-IS like this compound is theoretically an ideal internal standard for the quantification of its non-labeled counterpart, Amido methyl Meloxicam, or even the parent drug, Meloxicam, in certain analytical scenarios. This is due to its near-identical physicochemical properties to the analyte of interest, which allows it to effectively compensate for variability throughout the analytical process—from sample extraction to ionization in the mass spectrometer.

In a typical high-throughput preclinical workflow, numerous samples from animal studies (e.g., plasma, urine, tissue homogenates) are processed and analyzed in a short timeframe. The primary advantage of using this compound would be its ability to co-elute with the unlabeled analyte during chromatography and exhibit similar behavior during sample preparation and ionization. uspnf.com This ensures that any sample-to-sample variation, such as extraction loss or ion suppression/enhancement (matrix effects), affects both the analyte and the internal standard to the same extent. nih.govresearchgate.net The ratio of the analyte's response to the internal standard's response is used for quantification, thereby providing a more consistent and reliable measurement than external standard methods.

Detailed Research Findings

As there are no specific research findings available for the use of this compound as an internal standard in preclinical studies, this section will present illustrative data that represents the expected performance of a robust, validated LC-MS/MS method utilizing a SIL-IS in a high-throughput context. The following tables are hypothetical and demonstrate the type of validation data that would be generated to support the use of such a method in preclinical drug disposition studies.

Illustrative Method Validation Data for Quantification in Preclinical Plasma Samples

A hypothetical high-throughput method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effect.

The linearity of the method would be established by analyzing calibration standards at multiple concentration levels. The data would be expected to fit a linear regression model with a high correlation coefficient.

Table 1: Illustrative Calibration Curve Linearity

Analyte Concentration (ng/mL) IS Response (cps) Analyte Response (cps) Analyte/IS Ratio
1.0 152,345 3,012 0.0198
5.0 155,678 15,345 0.0986
25.0 149,890 76,123 0.5079
100.0 151,234 305,678 2.0213
500.0 153,456 1,523,450 9.9276
1000.0 150,987 3,034,567 20.0981

Regression: y = 0.0201x + 0.0005; r² > 0.995

Accuracy and precision would be determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. For high-throughput preclinical studies, the acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Mean Conc. (ng/mL) (n=6) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Mean Conc. (ng/mL) (n=18) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 1.08 7.5 +8.0 1.10 9.2 +10.0
Low QC 3.0 2.91 5.2 -3.0 2.98 6.8 -0.7
Mid QC 75.0 78.3 4.1 +4.4 76.5 5.1 +2.0
High QC 750.0 735.0 3.5 -2.0 742.5 4.5 -1.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

The evaluation of matrix effects is critical in high-throughput bioanalysis, as different biological samples can variably suppress or enhance the ionization of the analyte. The use of a SIL-IS like this compound is intended to normalize these effects.

Table 3: Illustrative Matrix Effect and Recovery

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor (Analyte) Matrix Factor (IS) IS-Normalized Matrix Factor
Low QC 85.2 84.5 0.92 0.91 1.01
High QC 86.1 85.8 0.94 0.93 1.01

A value close to 1.0 for the IS-Normalized Matrix Factor indicates effective compensation for matrix effects.

Drug Discovery and Development Applications of Deuterated Meloxicam Derivatives

Application in Lead Optimization and Candidate Selection to Improve Drug Properties

Lead optimization is a critical phase in drug discovery where a promising compound (a "hit" or "lead") is chemically modified to improve its efficacy, safety, and pharmacokinetic profile. criver.comwuxiapptec.comdanaher.com Deuteration is a powerful tool in this process, primarily aimed at enhancing metabolic stability. juniperpublishers.com

The metabolism of Meloxicam (B1676189) is extensive, with the primary route involving the oxidation of the 5-methyl group on the thiazolyl ring to form 5'-hydroxymethyl Meloxicam, which is then further oxidized to 5'-carboxy Meloxicam. researchgate.net These oxidative reactions, often mediated by cytochrome P450 (CYP) enzymes, are rate-limiting steps in the drug's clearance. researchgate.netresearchgate.net By selectively replacing the hydrogen atoms on this methyl group with deuterium (B1214612) (e.g., creating a Meloxicam-d3 analog), the rate of this metabolic transformation can be significantly reduced due to the KIE. nih.gov

This modification can lead to several desirable improvements in drug properties:

Increased Half-Life (t½): Slower metabolism leads to a longer circulation time in the body.

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

These improvements could potentially allow for lower or less frequent dosing, improving patient compliance and reducing the risk of side effects. scispace.com During these optimization studies, isotopically labeled compounds like Amido methyl Meloxicam-d3 are indispensable as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, enabling precise quantification of the parent drug and its metabolites in biological samples. pharmaffiliates.comscispace.com

ParameterParent Compound (Meloxicam)Hypothetical Deuterated Analog (Meloxicam-d3)Potential Benefit of Deuteration
Primary Metabolic Site 5-methyl group on thiazole (B1198619) ring researchgate.net5-(trideuteromethyl) groupSlower C-D bond cleavage slows metabolism nih.gov
Half-life (t½) ShorterLongerReduced dosing frequency scispace.com
Systemic Exposure (AUC) LowerHigherPotential for lower dose, enhanced efficacy nih.gov
Metabolite Formation Rapid formation of 5'-hydroxymethyl and 5'-carboxy metabolites researchgate.netSlower formation of deuterated metabolitesReduced potential for metabolite-driven toxicity juniperpublishers.com

This table illustrates the theoretical benefits of deuterating Meloxicam at its primary metabolic site based on established principles of the kinetic isotope effect.

Investigation of Drug-Drug Interactions and Enzyme Induction/Inhibition at the Preclinical Level

Preclinical studies are essential for identifying potential drug-drug interactions (DDIs), which occur when one drug affects the activity of another. ro.co DDIs often arise from the inhibition or induction of CYP450 enzymes. Meloxicam is metabolized primarily by CYP2C9, with a minor contribution from CYP3A4. researchgate.net Therefore, co-administration of Meloxicam with drugs that are strong inhibitors or inducers of these enzymes can alter its plasma concentration, potentially leading to toxicity or loss of efficacy. singlecare.com

Stable-labeled internal standards (SL-IS), such as this compound, are the gold standard in DDI studies. scispace.com In these experiments, researchers use in vitro systems like human liver microsomes or in vivo animal models to assess the impact of a co-administered drug on the metabolism of a primary drug. nih.gov The SL-IS is added to biological samples (e.g., plasma, urine) at a known concentration. Because it is chemically identical to the analyte (the non-labeled drug) but has a different mass, it can be distinguished by a mass spectrometer. This allows for highly accurate and precise quantification of the parent drug and its metabolites, correcting for any variability in sample preparation or instrument response.

For example, to study the effect of a potent CYP2C9 inhibitor like fluconazole (B54011) on Meloxicam, researchers would measure Meloxicam concentrations in the presence and absence of the inhibitor. Using this compound as an internal standard ensures that the observed changes in Meloxicam levels are genuinely due to the enzymatic interaction and not analytical error.

Interacting Drug ClassEnzyme AffectedPotential Effect on MeloxicamRole of this compound
Strong CYP2C9 Inhibitors (e.g., fluconazole)CYP2C9 researchgate.netIncreased Meloxicam exposure, potential for toxicity singlecare.comAccurate quantification of Meloxicam in plasma to determine the magnitude of the interaction.
Strong CYP2C9 Inducers (e.g., rifampin)CYP2C9 researchgate.netDecreased Meloxicam exposure, potential for reduced efficacy.Precise measurement of Meloxicam to confirm enhanced clearance.
Other NSAIDs (e.g., ibuprofen)Multiple pathwaysIncreased risk of gastrointestinal side effects. ro.coUsed in pharmacokinetic studies to ensure accurate measurement when assessing bioequivalence or interaction.
Anticoagulants (e.g., warfarin)PharmacodynamicIncreased risk of bleeding (not a metabolic interaction). ro.coUsed in pharmacokinetic portions of studies assessing combined safety.

This table outlines potential drug-drug interactions involving Meloxicam's metabolic pathways and the role of a stable-labeled standard in their investigation.

Role in Understanding Structure-Metabolism Relationships and Predicting Metabolic Liabilities

Understanding the relationship between a drug's chemical structure and its metabolic fate is fundamental to designing safer and more effective medicines. Deuterated derivatives are key tools for elucidating metabolic pathways and identifying potential liabilities, such as the formation of reactive or toxic metabolites. juniperpublishers.comnih.gov

By synthesizing a series of selectively deuterated Meloxicam analogs, researchers can pinpoint which sites on the molecule are most susceptible to metabolism. When metabolism at a deuterated site is slowed, one of two outcomes can be observed:

Metabolic Switching: If the primary metabolic site is blocked by deuterium, CYP enzymes may begin to oxidize a different, previously less-favored position on the molecule. juniperpublishers.comscispace.com

Observing metabolic switching is crucial for predicting metabolic liabilities. The new metabolic pathway could generate a novel metabolite with undesirable pharmacological or toxicological properties. Stable-labeled standards like this compound are essential in these studies to serve as reference markers for the identification and quantification of both known and newly discovered metabolites in complex biological matrices. pharmaffiliates.com This comparative analysis between the metabolism of the parent drug and its deuterated analog provides a clear map of the structure-metabolism relationship.

Metabolite of MeloxicamFormation PathwayUse of Deuterated Derivative
5'-Hydroxymethyl Meloxicam Oxidation of the thiazolyl methyl group researchgate.netDeuteration of the methyl group (Meloxicam-d3) would slow this pathway, confirming it as a major metabolic route. nih.gov
5'-Carboxy Meloxicam Further oxidation of 5'-Hydroxymethyl Meloxicam researchgate.netA slowdown in the formation of 5'-Hydroxymethyl Meloxicam-d3 would lead to a corresponding decrease in this downstream metabolite.
Hypothetical Novel Metabolite Formed via an alternative pathway (metabolic switching)If the primary pathway is blocked by deuterium, the emergence of a new metabolite peak in LC-MS analysis would indicate metabolic switching. juniperpublishers.comscispace.com

This table describes how deuterated derivatives are used to confirm the known metabolic pathways of Meloxicam and to uncover potential alternative pathways.

Exploration of Novel Deuterium-Induced Pharmacological or Toxicological Effects (beyond metabolic stability)

While the primary application of deuteration is to improve metabolic stability, altering a drug's metabolic profile can sometimes lead to unintended or novel pharmacological or toxicological effects. juniperpublishers.comjscimedcentral.com These effects are not caused by the deuterium itself but by the resulting changes in the concentrations of the parent drug and its various metabolites.

For instance, slowing the metabolism of Meloxicam could increase its plasma concentration, which might enhance its therapeutic effect on the COX-2 enzyme but could also increase the risk of mechanism-based side effects, such as renal or gastrointestinal issues, that are common to NSAIDs. nih.govnih.gov

Studies investigating the toxicology of Meloxicam have noted effects on hepatic and renal systems at high doses. nih.govnih.gov A deuterated analog would need to be carefully evaluated to determine if its altered pharmacokinetic profile mitigates or exacerbates these toxicities. Reducing the formation of a potentially reactive metabolite could lead to a safer drug, whereas shunting metabolism down a pathway that creates a more toxic metabolite would be an undesirable outcome. juniperpublishers.com

Potential Deuterium-Induced EffectMechanismPossible Outcome for a Meloxicam Analog
Enhanced On-Target Pharmacology Increased exposure (AUC) of the active parent drug. nih.govStronger or more prolonged inhibition of COX-2, potentially improving anti-inflammatory effects. nih.gov
Increased Mechanism-Based Toxicity Higher sustained concentrations of the parent drug.Increased risk of known NSAID side effects like gastrointestinal or renal toxicity. nih.govnih.gov
Novel Off-Target Effects A new metabolite formed via metabolic switching interacts with an unintended biological target. jscimedcentral.comThe new metabolite could have unforeseen activity (beneficial or adverse) unrelated to COX inhibition.
Reduced Toxicity Deuteration blocks the formation of a known toxic metabolite. juniperpublishers.comIf a minor metabolite of Meloxicam were found to be responsible for a specific side effect, blocking its formation could improve the drug's safety profile.

This table summarizes the potential pharmacological and toxicological consequences that could arise from the altered metabolism of a deuterated Meloxicam derivative.

Future Directions and Emerging Research Opportunities for Amido Methyl Meloxicam D3

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Pathways

The use of stable isotope labeling in conjunction with mass spectrometry-based omics technologies offers a powerful approach to trace and quantify the metabolic fate of drugs and their metabolites. metsol.comnih.govmoravek.com Amido methyl Meloxicam-d3 can serve as a valuable tracer in such studies to elucidate the biological pathways influenced by Meloxicam (B1676189) and its derivatives.

In metabolomics, the introduction of a stable isotope-labeled compound allows for the precise tracking of its transformation through various biochemical reactions. metsol.comnih.govcreative-proteomics.com By administering this compound in preclinical models, researchers can distinguish its metabolites from the endogenous metabolome, enabling unambiguous identification and quantification of metabolic products. nih.govfrontiersin.org This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), can reveal novel metabolic pathways and provide insights into the rate of metabolic flux. nih.gov

In the realm of proteomics, stable isotope labeling can help identify protein targets that interact with or are modified by a drug or its metabolites. While not a direct application for this compound itself, its use in tracing metabolic pathways can be coupled with proteomics techniques to investigate downstream effects on protein expression or post-translational modifications.

The data generated from such studies can be substantial. Below is a hypothetical data table illustrating how results from a metabolomics study using this compound might be presented.

Metabolite IDRetention Time (min)m/z (Unlabeled)m/z (d3-labeled)Fold Change (Treated vs. Control)Pathway Implication
M15.2366.07369.0915.2Primary Oxidation
M27.8382.06385.088.5Glucuronidation
M39.1398.06401.083.1Secondary Oxidation

This table is illustrative and does not represent actual experimental data.

Computational Chemistry and Molecular Dynamics Simulations to Predict Isotope Effects and Binding Affinities

Computational chemistry and molecular dynamics (MD) simulations are increasingly vital tools in drug discovery and development, offering insights into molecular interactions at an atomic level. nih.govnih.gov These methods can be leveraged to predict the consequences of isotopic substitution, such as the kinetic isotope effect (KIE), and to understand how deuteration might influence the binding affinity of a molecule to its biological target. nih.govresearchgate.net

The primary theoretical basis for the utility of deuterated compounds is the KIE, where the greater mass of deuterium (B1214612) compared to protium (B1232500) leads to a stronger carbon-deuterium (C-D) bond. musechem.com Cleavage of a C-D bond generally has a higher activation energy and thus a slower reaction rate compared to a carbon-hydrogen (C-H) bond. nih.gov Computational models can be employed to predict the magnitude of the KIE for the metabolic pathways of Meloxicam, thereby identifying positions where deuteration would most significantly slow metabolism. acs.orgresearchgate.net

MD simulations can be used to model the interaction of both the deuterated and non-deuterated forms of Amido methyl Meloxicam with metabolic enzymes, such as cytochrome P450s. nih.gov These simulations can provide detailed information about the binding poses, interaction energies, and conformational changes within the enzyme's active site, helping to predict whether the isotopic substitution affects binding affinity.

The following table outlines a potential computational workflow to assess the impact of deuteration on Amido methyl Meloxicam.

Computational StepObjectiveKey Parameters to AnalyzeExpected Outcome
Quantum Mechanics (QM) CalculationsPredict the kinetic isotope effect (KIE) on metabolic pathways.Bond dissociation energies, transition state geometries, vibrational frequencies.Quantitative prediction of the reduction in the rate of metabolism at the deuterated site.
Molecular DockingPredict the binding mode and affinity to metabolic enzymes (e.g., CYP2C9).Binding energy, protein-ligand interactions (hydrogen bonds, hydrophobic contacts).Identification of key binding interactions and potential changes due to deuteration.
Molecular Dynamics (MD) SimulationsEvaluate the stability of the drug-enzyme complex and conformational dynamics.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy landscapes.Assessment of the impact of deuteration on the stability and dynamics of the enzyme-ligand complex.

This table represents a conceptual workflow and not the results of a specific study.

Novel Applications as a Research Probe in Mechanistic Toxicology Studies (excluding human data)

Stable isotope-labeled compounds are invaluable in mechanistic toxicology for investigating the formation of reactive metabolites and their role in cellular toxicity. acs.orgnih.govresearchgate.net this compound could be employed as a research probe in non-clinical studies to explore the toxicological pathways of Meloxicam and its impurities.

A key application would be in studies of drug bioactivation. Many instances of drug-induced toxicity are initiated by the metabolic conversion of a drug into a chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA. researchgate.net By using this compound, researchers can trace the metabolic fate of the molecule and, if the deuteration is placed at a site of metabolic activation, potentially observe a reduction in the formation of reactive metabolites due to the KIE. nih.gov This can help to identify the specific metabolic steps leading to toxicity.

In vitro studies using liver microsomes or cultured hepatocytes from animal models could be conducted to compare the metabolic profiles and covalent binding potential of the deuterated and non-deuterated compounds. The distinct mass signature of this compound would facilitate the detection and identification of its metabolites and any subsequent adducts formed with trapping agents like glutathione. acs.orgresearchgate.net

Development of New Deuteration Strategies and Methodologies for Complex Pharmaceutical Structures

The synthesis of isotopically labeled compounds, particularly for complex molecules, presents ongoing challenges in medicinal chemistry. The development of novel deuteration strategies is an active area of research, and this compound can serve as a relevant case study for the application of new methodologies.

Recent advances in catalysis have enabled more selective and efficient incorporation of deuterium into organic molecules. researchgate.netnih.govnih.gov Methods involving transition-metal-catalyzed C-H activation are particularly promising for the late-stage deuteration of complex pharmaceutical compounds. acs.orgacs.orgchemrxiv.org These techniques offer the potential for highly regioselective deuterium labeling, which is crucial for maximizing the desired effects on metabolism while avoiding unintended alterations in pharmacology.

The synthesis of this compound could be used to test and refine these new catalytic systems. For instance, different iridium, ruthenium, or palladium catalysts could be screened for their ability to selectively deuterate specific positions on the Meloxicam scaffold. musechem.comresearchgate.netstrath.ac.uk Furthermore, emerging techniques such as photocatalysis and electrochemistry are also being explored for deuterium labeling and could be applied to structures like Meloxicam. acs.org

The table below summarizes some modern approaches to deuteration that could be relevant to the synthesis of deuterated analogs of Meloxicam.

Deuteration StrategyCatalyst/Reagent ExampleKey AdvantagesPotential Application to Meloxicam
Transition-Metal-Catalyzed C-H ActivationIridium or Ruthenium complexesHigh regioselectivity, functional group tolerance, applicability to complex molecules.Selective deuteration of specific aromatic or aliphatic C-H bonds.
PhotocatalysisEosin Y with a deuterium sourceMild reaction conditions, novel selectivity.Deuteration under visible light, potentially accessing different positions than thermal catalysis.
Electrochemical MethodsDeuterated solvent with an electrodeAvoids the use of expensive metal catalysts, can offer unique reactivity.Green and sustainable approach to deuteration.
Metal-Free DeuterationStrong base in a deuterated solventCan be highly effective for specific substrates.Selective deuteration of acidic protons.

This table provides a general overview of deuteration strategies and is not exhaustive.

Q & A

Q. What protocols ensure reproducibility in synthesizing deuterated Meloxicam analogs?

  • Methodological Answer : Document reaction conditions (temperature, solvent purity, deuterium source) meticulously. Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, pH). Use <sup>1</sup>H/<sup>2</sup>H isotopic ratio analysis via NMR for batch consistency .

Data Interpretation and Validation

Q. How are computational methods used to predict deuterium’s impact on Meloxicam-d3’s binding affinity?

  • Methodological Answer : Density-functional theory (DFT) calculations model deuterium’s electronic effects on ligand-receptor interactions. Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms using molecular dynamics (MD) simulations. Experimental validation via surface plasmon resonance (SPR) confirms computational predictions .

Q. What criteria determine the suitability of this compound as an internal standard in bioanalytical assays?

  • Methodological Answer : The compound must co-elute with the analyte (Meloxicam) but resolve isotopically (M+3 vs. M+0). Validate matrix effects (e.g., plasma ion suppression) by spiking deuterated standards into blank biological samples. Ensure <5% variability in recovery rates across three independent batches .

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